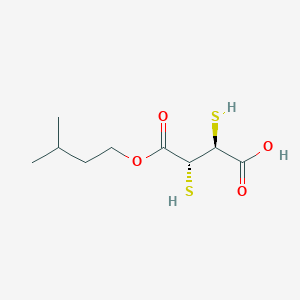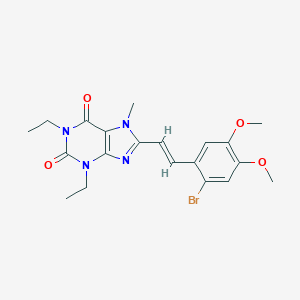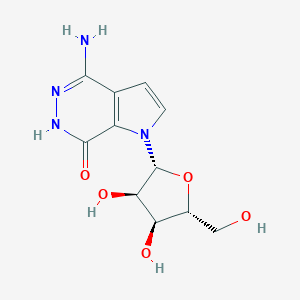
4-Amino-1-ribofuranosylpyrrolo(2,3-d)pyridazin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-ribofuranosylpyrrolo(2,3-d)pyridazin-7(6H)-one, commonly known as 4-ANRPP, is a nucleoside analog that has been extensively studied for its potential use in cancer treatment. The unique structure of 4-ANRPP makes it a promising candidate for cancer therapy due to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells. In
Mechanism of Action
The mechanism of action of 4-ANRPP involves its ability to inhibit DNA synthesis by acting as a chain terminator during DNA replication. This results in the induction of apoptosis in cancer cells, as well as the inhibition of viral replication in infected cells.
Biochemical and Physiological Effects
In vitro studies have shown that 4-ANRPP has potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, 4-ANRPP has been shown to have antiviral activity against several viruses, including herpes simplex virus type 1 and 2, human cytomegalovirus, and Epstein-Barr virus. In vivo studies have shown that 4-ANRPP has antitumor activity in animal models of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-ANRPP in lab experiments is its potent antitumor and antiviral activity. Additionally, 4-ANRPP is relatively easy to synthesize in the lab, making it a readily available compound for research purposes. However, the use of 4-ANRPP in lab experiments is limited by its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Future Directions
For research on 4-ANRPP include further studies to determine its optimal dosage and administration route for cancer therapy and antiviral treatment. Additionally, studies are needed to determine the potential for drug resistance and the development of combination therapies with other anticancer and antiviral agents. Finally, further studies are needed to determine the potential for 4-ANRPP to be used in other disease states beyond cancer and viral infections.
Synthesis Methods
The synthesis method for 4-ANRPP involves several steps, starting with the preparation of the pyrrolo[2,3-d]pyridazine ring system. This is achieved by reacting 3-aminopyridine-2-carboxylic acid with hydrazine to form the corresponding hydrazide. The hydrazide is then reacted with glyoxylic acid to form the pyrrolo[2,3-d]pyridazine ring system. The ribofuranosyl moiety is then added using a Vorbrüggen glycosylation reaction to form 4-ANRPP.
Scientific Research Applications
4-ANRPP has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit DNA synthesis and induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. Additionally, 4-ANRPP has been shown to have antiviral activity against several viruses, including herpes simplex virus type 1 and 2, human cytomegalovirus, and Epstein-Barr virus.
properties
CAS RN |
150885-25-9 |
|---|---|
Molecular Formula |
C11H14N4O5 |
Molecular Weight |
282.25 g/mol |
IUPAC Name |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-pyrrolo[2,3-d]pyridazin-7-one |
InChI |
InChI=1S/C11H14N4O5/c12-9-4-1-2-15(6(4)10(19)14-13-9)11-8(18)7(17)5(3-16)20-11/h1-2,5,7-8,11,16-18H,3H2,(H2,12,13)(H,14,19)/t5-,7-,8-,11-/m1/s1 |
InChI Key |
AGGPCPMMPFBBII-IOSLPCCCSA-N |
Isomeric SMILES |
C1=CN(C2=C1C(=NNC2=O)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
SMILES |
C1=CN(C2=C1C(=NNC2=O)N)C3C(C(C(O3)CO)O)O |
Canonical SMILES |
C1=CN(C2=C1C(=NNC2=O)N)C3C(C(C(O3)CO)O)O |
synonyms |
4-amino-1-ribofuranosylpyrrolo(2,3-d)pyridazin-7(6H)-one 4-NRib-PPO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



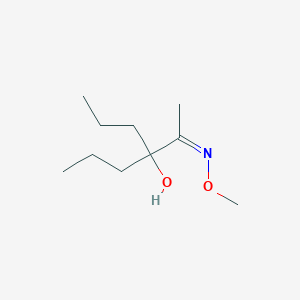
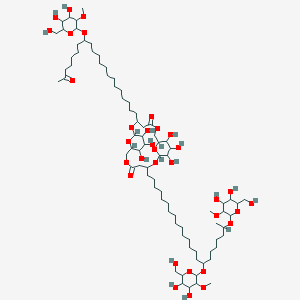
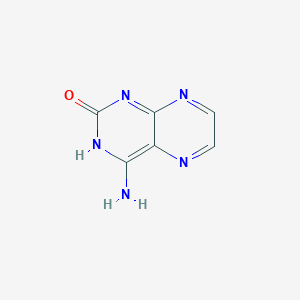
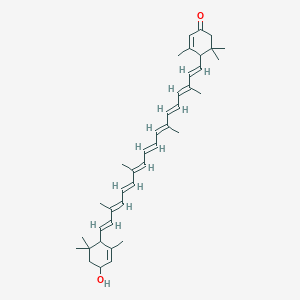
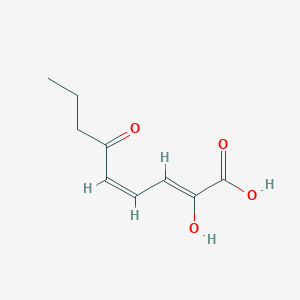

![2-O-methyl 4a-O-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 10-[3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,7,8,8a,10,11,12,14b-dodecahydropicene-2,4a-dicarboxylate](/img/structure/B232742.png)


